molecular formula C22H16ClFN4O3 B3404762 N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251570-67-8

N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B3404762
CAS No.: 1251570-67-8
M. Wt: 438.8
InChI Key: OXQJPPJLKMYGRL-UHFFFAOYSA-N
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Description

This compound features a multi-functional scaffold comprising:

  • A 2-chloro-4-methylphenyl acetamide moiety, which may enhance lipophilicity and membrane permeability.
  • A 1,2,4-oxadiazol-5-yl ring linked to a 4-fluorophenyl group, a structure associated with metabolic stability and bioactivity in kinase inhibitors or antimicrobial agents .
  • A 2-oxopyridin-1(2H)-yl group, which contributes to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3/c1-13-4-9-18(17(23)11-13)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-31-21)14-5-7-15(24)8-6-14/h2-11H,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQJPPJLKMYGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name / ID (Evidence) Core Structure Key Substituents Heterocyclic Systems
Target Compound Acetamide 2-chloro-4-methylphenyl, 4-fluorophenyl 1,2,4-oxadiazole, pyridinone
6 m () Acetamide Naphthalen-1-yloxy, 4-chlorophenyl 1,2,3-triazole
4 () Propanamide 3,4-dichlorophenyl, pyridin-3-yl Pyrazole, pyridine
618880-39-0 () Acetamide 4-chloro-2-methylphenyl, pyridinyl 1,2,4-triazole, thioether
N-[4-Acetyl... () Acetamide 4-fluorophenyl 1,3,4-thiadiazole

Key Observations :

  • The 1,2,4-oxadiazole in the target compound distinguishes it from triazole/thiadiazole-containing analogs (e.g., ), which may alter metabolic stability and target selectivity .
  • The 4-fluorophenyl group (shared with ) is known to enhance binding affinity in kinase inhibitors and CNS-targeting drugs .
  • Chlorinated aromatic rings (e.g., 2-chloro-4-methylphenyl in the target vs. 4-chlorophenyl in ) influence lipophilicity and steric effects.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (Evidence) Molecular Weight (g/mol) Key IR Peaks (cm⁻¹) Notable Functional Groups
Target Compound ~428.84* Not provided C=O (amide), C-F, C-Cl
6 m () 393.11 1678 (C=O), 785 (C-Cl) Triazole, naphthyloxy
4 () ~625.5* Dichlorophenyl, pyrazole
618880-39-0 () ~402.87 Thioether, triazole

*Calculated based on molecular formulas.

  • The target compound’s higher molecular weight compared to ’s 6 m may reduce solubility but improve target binding through additional hydrophobic interactions.
  • The absence of thioether or sulfonyl groups (cf.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-methylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

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